molecular formula C14H11N5O4S2 B12628952 2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid

2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid

Cat. No.: B12628952
M. Wt: 377.4 g/mol
InChI Key: GIXYKBIKBXYGFB-UHFFFAOYSA-N
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Description

2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of thiazolo-triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid involves a multi-step procedure. The process begins with the generation of S-alkylated derivatives from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones using ethyl 2-chloroacetoacetate. This is followed by intramolecular cyclization with microwave irradiation, hydrolysis, and amidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazolo-triazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid involves inhibition of bacterial enzymes. The compound targets leucyl-tRNA synthetase, an essential enzyme for protein synthesis in bacteria . By inhibiting this enzyme, the compound disrupts protein synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Thieno[2,3-d]pyrimidinone derivatives: These compounds are structurally related and have been studied for their antibacterial properties.

Uniqueness

2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards bacterial enzymes. This makes it a promising candidate for further development as an antibacterial and antitubercular agent.

Properties

Molecular Formula

C14H11N5O4S2

Molecular Weight

377.4 g/mol

IUPAC Name

2-[2-[(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl]sulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C14H11N5O4S2/c1-7-11(21)17-14-19(18-7)9(5-25-14)16-10(20)6-24-12-8(13(22)23)3-2-4-15-12/h2-5H,6H2,1H3,(H,16,20)(H,22,23)

InChI Key

GIXYKBIKBXYGFB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CSC2=NC1=O)NC(=O)CSC3=C(C=CC=N3)C(=O)O

Origin of Product

United States

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